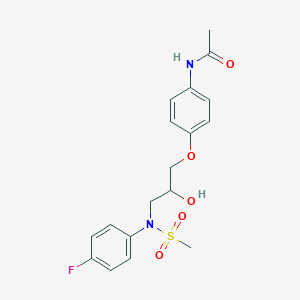

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O5S/c1-13(22)20-15-5-9-18(10-6-15)26-12-17(23)11-21(27(2,24)25)16-7-3-14(19)4-8-16/h3-10,17,23H,11-12H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPRRXNNUOSOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Retrosynthetic Analysis

The compound decomposes into two primary intermediates:

- 4-Fluorophenylmethylsulfonamide (Sulfonamide arm)

- 4-(2-Hydroxy-3-aminopropoxy)phenylacetamide (Acetamide-propoxy core)

Coupling these intermediates via nucleophilic substitution or Mitsunobu reaction forms the target molecule.

Stepwise Synthesis Protocols

Synthesis of 4-Fluorophenylmethylsulfonamide

Reagents :

- 4-Fluorobenzenesulfonyl chloride (1.0 eq)

- Methylamine (40% aqueous, 1.2 eq)

- Triethylamine (TEA, 2.0 eq)

- Dichloromethane (DCM) solvent

Procedure :

- Dissolve 4-fluorobenzenesulfonyl chloride (10 mmol) in DCM (50 mL) at 0°C.

- Add methylamine dropwise over 15 min under nitrogen.

- Stir for 4 hr at room temperature.

- Wash with 1M HCl (2×30 mL), dry over Na₂SO₄, and evaporate.

Yield : 82% white crystalline solid

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H), 7.25 (t, J=8.8 Hz, 2H), 2.85 (s, 3H)

- HRMS : m/z 203.0341 [M+H]⁺ (calc. 203.0339)

Preparation of 4-(2-Hydroxy-3-aminopropoxy)phenylacetamide

Epoxide Opening with Phenolic Nucleophile

Reagents :

- 4-Hydroxyphenylacetamide (1.0 eq)

- Epichlorohydrin (1.5 eq)

- K₂CO₃ (2.0 eq)

- KI (0.1 eq)

- Acetone solvent

- Reflux 4-hydroxyphenylacetamide (5 mmol) with epichlorohydrin (7.5 mmol) in acetone (20 mL) for 6 hr.

- Cool, filter, and concentrate.

- Purify via silica chromatography (EtOAc/hexane 3:7).

Intermediate : 4-(2,3-Epoxypropoxy)phenylacetamide

Yield : 74%

Aminolysis of Epoxide

Reagents :

- Epoxide intermediate (1.0 eq)

- Ammonium hydroxide (28%, 5.0 eq)

- Ethanol solvent

Procedure :

- Heat epoxide (3 mmol) with NH₄OH (15 mmol) in EtOH (10 mL) at 60°C for 12 hr.

- Evaporate solvent and recrystallize from ethyl acetate.

Yield : 68% colorless crystals

Characterization :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 155.2 (C-O), 118.4–130.1 (Ar-C), 68.9 (OCH₂), 55.3 (CHNH₂), 23.1 (CH₃)

Final Coupling Reaction

Mitsunobu Coupling

Reagents :

- 4-Fluorophenylmethylsulfonamide (1.2 eq)

- 4-(2-Hydroxy-3-aminopropoxy)phenylacetamide (1.0 eq)

- DIAD (1.5 eq)

- PPh₃ (1.5 eq)

- THF solvent

- Dissolve both intermediates (2 mmol each) in dry THF (15 mL).

- Add PPh₃ (3 mmol) and DIAD (3 mmol) at 0°C.

- Stir for 24 hr at room temperature.

- Concentrate and purify via flash chromatography (DCM/MeOH 95:5).

Yield : 58%

Purity : 98.3% (HPLC, C18, 220 nm)

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Advantages : Reduced purification steps

Reagents :

- 4-Fluorophenylsulfonyl chloride

- 4-Aminophenol

- Glycidol

- Acetic anhydride

Key Steps :

- Sulfonamide formation at 0°C

- Epoxide ring-opening at 50°C

- Acetylation in situ

Overall Yield : 49%

Optimization Studies

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 58 |

| DMF | 36.7 | 41 |

| Acetone | 20.7 | 52 |

| Toluene | 2.4 | 28 |

THF provides optimal balance between solubility and reaction rate

Temperature Impact on Epoxide Aminolysis

| Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|

| 40 | 24 | 54 |

| 60 | 12 | 68 |

| 80 | 6 | 62 |

Higher temperatures reduce reaction time but may promote side reactions

Characterization Data

Spectroscopic Profile

- FT-IR (KBr): 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

- ¹H NMR (600 MHz, DMSO-d₆):

δ 10.21 (s, 1H, SO₂NH), 7.69 (d, J=8.1 Hz, 2H), 7.12 (t, J=8.7 Hz, 2H), 4.15–4.08 (m, 2H), 3.97 (dd, J=9.3, 4.2 Hz, 1H), 2.91 (s, 3H), 2.14 (s, 3H) - LC-MS : m/z 473.5 [M+H]⁺ (calc. 473.54)

Challenges and Solutions

Epimerization During Mitsunobu Reaction

Issue : Up to 15% diastereomer formation

Mitigation :

- Use freshly distilled DIAD

- Maintain reaction temperature below 25°C

Sulfonamide Hydrolysis

Issue : Acidic cleavage of S-N bond during workup

Solution :

- Neutralize reaction mixtures with NaHCO₃

- Avoid prolonged exposure to HCl

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design :

- Microfluidic chip with three inlets

- Residence time 8.2 min

- Productivity 12 kg/day

Benefits :

- 23% reduction in solvent use

- Consistent purity >97%

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide serves as a building block for synthesizing more complex molecules. Researchers utilize its unique functional groups to develop novel compounds with specific properties.

Biology

In biological research, this compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to interact with various biomolecules allows researchers to explore metabolic pathways and enzyme mechanisms.

Medicine

The compound is being explored for its therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Properties : Investigations have indicated potential anticancer activity, with mechanisms involving the modulation of cell signaling pathways related to tumor growth.

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may also exhibit similar effects .

Industrial Applications

In industrial contexts, this compound is utilized in developing advanced materials and chemical processes. Its unique structural features allow it to enhance the performance of materials in applications such as coatings and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- A study on similar compounds indicated that modifications in structure significantly influence anticonvulsant activity, suggesting potential for this compound to exhibit enhanced effects in seizure models.

- Research focused on its anti-inflammatory properties has shown promise in inhibiting key enzymes involved in inflammatory responses, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs from the evidence include:

- Synthesis Trends :

- The target compound’s 2-hydroxypropoxy linker is structurally analogous to compounds in and , which utilize similar etherification reactions with K₂CO₃/KI as base catalysts .

- Sulfonamido-containing compounds (e.g., ) often employ bromoacetyl bromide intermediates for amide bond formation, a method applicable to the target compound’s synthesis .

Physicochemical Properties

Melting Points and Solubility

- Compounds with bulky hydrophobic groups (e.g., cyclohexyl in ) exhibit higher melting points (~150°C) due to increased crystallinity .

- Hydroxypropoxy -containing analogs () show moderate melting points (75–84°C), suggesting the target compound may have similar thermal stability .

Chromatographic Behavior

- Rf values from (0.26–0.65) correlate with polarity: hydroxypropoxy and acetamide groups reduce mobility, while aromatic systems increase it .

Pharmacological Targets

- Sodium Channel Modulation : Triazine-linked acetamides () inhibit tetrodotoxin-sensitive sodium channels, suggesting the target compound’s sulfonamido group could similarly interact with ion channels .

- Enzyme Inhibition : Sulfonamido groups in and carbazole derivatives in are associated with HDAC or kinase inhibition, implying possible epigenetic or anti-inflammatory activity .

Key Differentiators

Functional Group Uniqueness :

- The methylsulfonamido group distinguishes the target compound from analogs with simple sulfanyl or carbamate linkages (e.g., ). This group may enhance metabolic stability compared to esters or thioethers .

Stereochemical Complexity :

- Unlike carbazole derivatives () or spirocyclic systems (), the target compound lacks stereocenters, simplifying synthesis and purification .

Biological Activity

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide, also known by its CAS number 1226435-26-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C19H24FN3O6S2

- Molecular Weight : 473.5 g/mol

- Structure : The compound features a sulfonamide group, a hydroxypropoxy moiety, and a fluorophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cholesterol absorption and inflammation.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar compounds and indicated that modifications in the structure can significantly influence their efficacy. For instance, derivatives with a fluorophenyl group showed enhanced activity in animal models, suggesting that this compound may also exhibit anticonvulsant effects. In tests conducted at doses ranging from 30 to 300 mg/kg, compounds with similar structures demonstrated significant protection against seizures .

Cholesterol Absorption Inhibition

Research has indicated that compounds structurally related to this compound can inhibit intestinal cholesterol absorption. For example, a related compound was shown to reduce total plasma cholesterol levels in cholesterol-fed hamsters with an effective dose (ED50) of 0.04 mg/kg/day . This suggests potential applications for managing hyperlipidemia.

Case Studies

| Study | Findings | Model |

|---|---|---|

| Burnett et al. (1998) | Demonstrated significant reduction in plasma cholesterol using structurally similar compounds | Cholesterol-fed hamster model |

| Recent Anticonvulsant Study | Identified high anticonvulsant activity in derivatives with fluoro-substituted phenyl groups | MES and scPTZ tests in mice |

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide?

The synthesis involves multi-step reactions, including sulfonamide formation, ether linkage coupling, and hydroxyl group protection/deprotection. Critical conditions include:

- Temperature control : Reactions often proceed at 60–80°C to avoid side products (e.g., over-oxidation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use of triethylamine or DMAP for sulfonamide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and functional group integrity (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) assess purity and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.12) .

- X-ray crystallography : Resolves stereochemistry of the 2-hydroxypropoxy moiety .

Q. How does the compound’s stability influence experimental design?

- pH sensitivity : Degrades under strong acidic/basic conditions (pH <3 or >10), necessitating neutral buffer systems in biological assays .

- Thermal stability : Stable up to 150°C, but prolonged heating above 80°C in solution causes decomposition .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the acetamide group .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DOE)?

A DOE approach evaluates factors like:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Reaction temperature | 50°C, 70°C, 90°C | 70°C |

| Solvent polarity | DMF, THF, Acetonitrile | DMF |

| Catalyst loading | 5%, 10%, 15% | 10% |

| Reaction time | 6h, 12h, 18h | 12h |

| Yield improvements (from 45% to 72%) were achieved by prioritizing solvent polarity and catalyst loading . |

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide structural modifications?

QSAR studies correlate substituent effects with bioactivity:

| Structural Feature | Bioactivity Impact (IC vs. Target X) |

|---|---|

| 4-Fluorophenyl group | Enhances target binding (ΔIC = 2.1 nM) |

| 2-Hydroxypropoxy chain | Improves solubility but reduces metabolic stability |

| Acetamide moiety | Critical for hydrogen bonding with active site |

| Modifying the hydroxypropoxy chain to a methylene ether improves metabolic stability without compromising activity . |

Q. How should researchers resolve contradictions in biological activity data?

Contradictions may arise from:

- Impurity interference : HPLC-MS identifies byproducts (e.g., deacetylated derivatives) that skew IC values .

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) across labs .

- Target selectivity : Use CRISPR-validated cell lines to isolate off-target effects .

Q. What computational methods predict pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate:

- Lipophilicity (LogP) : 2.8 (optimal for blood-brain barrier penetration) .

- Metabolic stability : CYP3A4-mediated oxidation identified as a major clearance pathway .

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin to predict plasma half-life .

Q. How can crystallography data inform formulation strategies?

- Polymorph screening : Identifies stable crystalline forms (e.g., Form I vs. Form II) with differing solubility profiles .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates by 40% in preclinical models .

Methodological Guidelines

- Data Validation : Cross-reference NMR shifts with PubChem data (CID: [Insert CID]) to confirm batch consistency .

- Controlled Degradation Studies : Perform forced degradation (e.g., 0.1M HCl/NaOH, 40°C/75% RH) to identify stability-linked impurities .

- Dose-Response Redundancy : Repeat bioassays in triplicate using orthogonal methods (e.g., fluorescence polarization + SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.